molecular formula C15H17N5 B1581941 N,N-bis[(4-methylphenyl)diazenyl]methanamine CAS No. 41798-81-6

N,N-bis[(4-methylphenyl)diazenyl]methanamine

Cat. No. B1581941
CAS RN: 41798-81-6
M. Wt: 267.33 g/mol
InChI Key: QYJYKVPNNJFJGE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“N,N-bis[(4-methylphenyl)diazenyl]methanamine” has a density of 1.09g/cm3 and a boiling point of 382.7ºC at 760 mmHg . The melting point is 138-142ºC .

Scientific Research Applications

  • Chiral, Conformationally Mobile Tripodal Ligands The synthesis of ligands including N,N-bis[(4-methylphenyl)diazenyl]methanamine has been explored for forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes possess electrophilic coordination sites and maintain similar structures in both solid-state and solution, with applications in chiroptical measurements and Monte Carlo/stochastic dynamics simulations (Canary et al., 1998).

  • Iron(III) Complexes for Cellular Imaging and Photocytotoxicity Iron(III) complexes involving derivatives of N,N-bis[(4-methylphenyl)diazenyl]methanamine have been synthesized and their photocytotoxic properties examined. These complexes demonstrate significant photocytotoxicity in red light, offering potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

  • Cytotoxic Agents and Cathepsin B Inhibitors Palladacycles derived from N,N-bis[(4-methylphenyl)diazenyl]methanamine have been evaluated as cytotoxic agents and cathepsin B inhibitors, an enzyme implicated in cancer. These complexes show potential for therapeutic applications in oncology (Spencer et al., 2009).

  • Iron(III) Pyridoxal Schiff Base Complexes Complexes formed with iron(III) and pyridoxal Schiff bases derived from N,N-bis[(4-methylphenyl)diazenyl]methanamine show enhanced cellular uptake and remarkable photocytotoxicity. These complexes exhibit significant potential in targeted cancer therapy (Basu et al., 2015).

  • Corrosion Inhibition Compounds including N,N-bis[(4-methylphenyl)diazenyl]methanamine have been investigated as corrosion inhibitors for mild steel. These novel Schiff bases exhibit high corrosion inhibition efficiency, suggesting their utility in industrial applications (Singh & Quraishi, 2016).

  • Synthesis of Azo-Azomethine-Tetracarboxylic Schiff Base Ligands Novel tetracarboxylic Schiff-base ligands synthesized from N,N-bis[(4-methylphenyl)diazenyl]methanamine and their metal complexes show promising applications in gas storage and heterogeneous redox-catalysis (Almáši et al., 2021).

  • Multi-Analyte Responsive Chemosensor Derivatives of N,N-bis[(4-methylphenyl)diazenyl]methanamine have been used in the development of a multi-responsive fluorescent chemosensor. This sensor demonstrates potential in detecting various ions and constructing logic gates, with applications in environmental monitoring (Purkait et al., 2018).

properties

IUPAC Name

N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-12-4-8-14(9-5-12)16-18-20(3)19-17-15-10-6-13(2)7-11-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJYKVPNNJFJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NN(C)N=NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295928
Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis[(4-methylphenyl)diazenyl]methanamine

CAS RN

41798-81-6
Record name NSC106317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-bis[(4-methylphenyl)diazenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Di-p-tolyl-3-methyl-1,4-pentazadiene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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